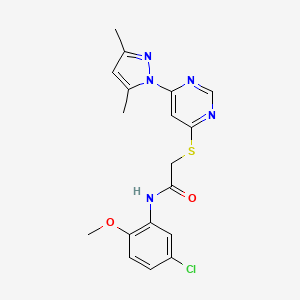

![molecular formula C21H26N2O3S B2514186 2-benzyl-1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-4,5-dihydro-1H-imidazole CAS No. 873580-07-5](/img/structure/B2514186.png)

2-benzyl-1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-4,5-dihydro-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

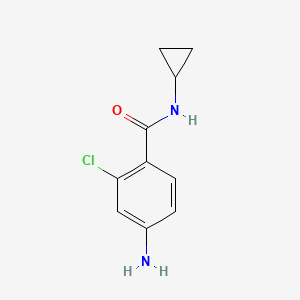

The compound “2-benzyl-1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-4,5-dihydro-1H-imidazole” is a complex organic molecule. It contains several functional groups including a benzyl group, a methoxy group, a methyl group, a propan-2-yl group, a benzenesulfonyl group, and an imidazole ring .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the benzyl group could be introduced through a Friedel-Crafts alkylation . The methoxy and methyl groups could be introduced through nucleophilic substitution reactions . The imidazole ring could be synthesized through a multi-step process involving the reaction of a dicarbonyl compound with ammonia and an aldehyde .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The benzyl group, methoxy group, and methyl group would add bulk to the molecule, while the imidazole ring would introduce a plane of symmetry .Chemical Reactions Analysis

This compound could undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, the benzyl group could undergo oxidation, and the methoxy group could participate in ether cleavage reactions . The imidazole ring could also undergo various reactions such as N-alkylation .Scientific Research Applications

Synthesis and Characterization

Research in organic synthesis has led to the development of methodologies for synthesizing imidazole derivatives, including structures similar to 2-benzyl-1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-4,5-dihydro-1H-imidazole. These compounds are prepared via reactions that yield stable, isolable compounds with potential for further functionalization (Kiran et al., 2017).

Antimicrobial and Cytotoxic Activities

Novel silver complexes with N-heterocyclic carbene (NHC) precursors derived from imidazole compounds have shown weak-to-medium antibacterial activity and medium-to-high cytotoxicities against human renal cancer cell lines, highlighting their potential in antimicrobial and anticancer therapies (Patil et al., 2010).

Analytical Applications

Dimethyl derivatives of imidazolinone herbicides, similar in structure to the query compound, have been synthesized and used in developing gas chromatographic methods for the analysis of these herbicides in environmental samples, demonstrating the role of imidazole derivatives in improving analytical methodologies (Anisuzzaman et al., 2000).

Material Science

The crystal structure of compounds related to the query molecule provides insights into the molecular configurations and interactions that could be fundamental in designing new materials with specific properties (Li et al., 2015).

Corrosion Inhibition

Imidazole derivatives have been evaluated for their corrosion inhibition properties on mild steel in acidic environments. These studies reveal the potential of such compounds to protect industrial materials from corrosion, contributing to longer service life and reduced maintenance costs (Ammal et al., 2018).

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-benzyl-1-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4,5-dihydroimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3S/c1-15(2)18-14-20(19(26-4)12-16(18)3)27(24,25)23-11-10-22-21(23)13-17-8-6-5-7-9-17/h5-9,12,14-15H,10-11,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLSWWSKHMPGMEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(C)C)S(=O)(=O)N2CCN=C2CC3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-benzyl-1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-4,5-dihydro-1H-imidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[1-oxo-2-(2-oxo-2-piperidin-1-ylethyl)isoquinolin-5-yl]oxyacetate](/img/structure/B2514103.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine](/img/structure/B2514105.png)

![2-[(2-Aminophenyl)thio]nicotinonitrile](/img/structure/B2514106.png)

![N'-[(1E)-(2-fluorophenyl)methylene]adamantane-1-carbohydrazide](/img/structure/B2514109.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-phenylmethanone](/img/structure/B2514119.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2514126.png)